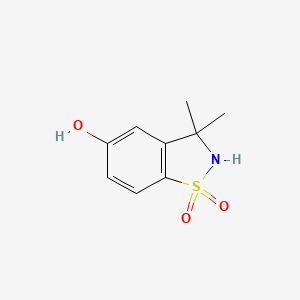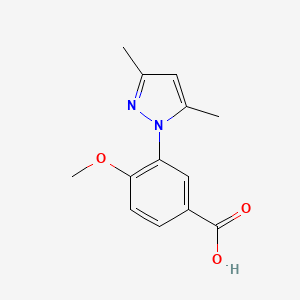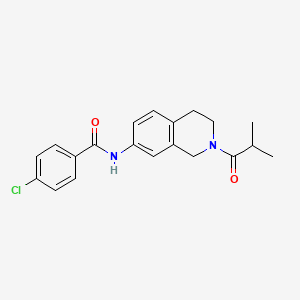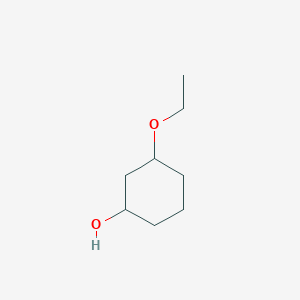
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol
Vue d'ensemble
Description
“3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol” is a chemical compound. It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were synthesized and screened as HCV polymerase inhibitors . Another example is the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of “3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol” is C9H11NO3S. The molecular structure is based on structures generated from information available in ECHA’s databases .Applications De Recherche Scientifique
Chemistry and Properties
Benzothiazole derivatives, including 3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol, showcase a wide array of chemical properties and applications. The review by Boča, Jameson, and Linert (2011) provides an exhaustive examination of the chemistry, including preparation procedures, properties of organic compounds, and their complexes. The paper emphasizes spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities, suggesting areas for future investigation (Boča, Jameson, & Linert, 2011).
Enzymology and Metabolism
The enzymology involved in the biotransformation of inorganic arsenic to dimethylarsinous acid (DMA(III)) highlights the biological interactions of benzothiazole derivatives. Aposhian et al. (2004) discuss the role of monomethylarsonous acid (MMA(III)) and DMA(III) in the metabolism of arsenic, proposing a new mechanism involving hydrogen peroxide for detoxifying trivalent arsenic species. This suggests a potential therapeutic application in mitigating arsenic toxicity (Aposhian et al., 2004).
Anticancer Potentials
Benzothiazole derivatives have shown significant promise as anticancer agents. Pathak et al. (2019) review the structure-activity relationships and mechanisms of action of various benzothiazole derivatives for their anticancer potential in different cell lines. This includes inhibition of tyrosine kinase, topoisomerase inhibition, and induction of apoptosis, highlighting the potential of benzothiazole moieties in cancer chemotherapy (Pathak et al., 2019).
Environmental Applications
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from benzothiazole derivatives offers an eco-friendly alternative to traditional fuels. Baranowski, Bahmanpour, and Kröcher (2017) discuss the production of OME3–5, highlighting their reduced hazardous emissions and potential for use in diesel engines, thereby contributing to environmental sustainability (Baranowski, Bahmanpour, & Kröcher, 2017).
Dioxin Minimization
The review by McKay (2002) addresses the minimization of dioxins, specifically polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), in municipal solid waste (MSW) incineration. It suggests methods to reduce dioxin formation through advanced combustion system design, underscoring the environmental significance of benzothiazole derivatives in waste management (McKay, 2002).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets might include various microorganisms.
Mode of Action
It is known that similar compounds can inhibit the growth of microorganisms . This suggests that “3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol” may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with the metabolic pathways essential for the survival and proliferation of microorganisms.
Result of Action
Based on its potential antimicrobial activity , it can be inferred that the compound may lead to the death of microorganisms, thereby preventing their proliferation.
Propriétés
IUPAC Name |
3,3-dimethyl-1,1-dioxo-2H-1,2-benzothiazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-9(2)7-5-6(11)3-4-8(7)14(12,13)10-9/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHFFKKAVLVPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)S(=O)(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)


![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)


![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)


